molecular formula C16H13N3O B11950792 4-(Allyloxy)-2-(4-pyridinyl)quinazoline

4-(Allyloxy)-2-(4-pyridinyl)quinazoline

Katalognummer: B11950792
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: GGTINFADJZQBKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-2-(4-pyridinyl)quinazoline is a heterocyclic organic compound that features both quinazoline and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.

    Allyloxy Group Addition: The allyloxy group is introduced through an etherification reaction, where an allyl halide reacts with the hydroxyl group on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-2-(4-pyridinyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives or other nucleophiles/electrophiles react with the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-2-(4-pyridinyl)quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-2-(4-pyridinyl)quinazoline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Allyloxy)-2-(4-pyridinyl)quinoline
  • 4-(Methoxy)-2-(4-pyridinyl)quinazoline
  • 4-(Ethoxy)-2-(4-pyridinyl)quinazoline

Uniqueness

4-(Allyloxy)-2-(4-pyridinyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-prop-2-enoxy-2-pyridin-4-ylquinazoline

InChI

InChI=1S/C16H13N3O/c1-2-11-20-16-13-5-3-4-6-14(13)18-15(19-16)12-7-9-17-10-8-12/h2-10H,1,11H2

InChI-Schlüssel

GGTINFADJZQBKL-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.